Product packaging for Erysodine(Cat. No.:CAS No. 7290-03-1)

Erysodine

Cat. No.: B1194152
CAS No.: 7290-03-1
M. Wt: 299.4 g/mol
InChI Key: BDIVMECULLJBMU-KSSFIOAISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Erysodine is a naturally occurring Erythrina alkaloid recognized in scientific research for its potent and selective competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype . With a molecular formula of C18H21NO3 and a systematic (IUPAC) name of (2R,13bS)-2,12-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-11-ol, it serves as a crucial pharmacological tool for investigating cholinergic signaling . Its primary research value lies in its high-affinity (low nanomolar Ki) competitive inhibition of the α4β2 nAChR, the most prevalent nAChR subtype in the mammalian brain . Studies indicate that a key determinant of this selectivity is an ionic interaction between the alkaloid's ammonium center and the β2Asp196 residue in the receptor's complementary subunit, a mechanism that differentiates it from other nAChR subtypes . Furthermore, a hydroxyl group at the C-16 position is identified as a major molecular determinant of its antagonistic potency . While it exhibits high affinity for α4β2 receptors, this compound displays significantly lower affinity for other nAChRs, such as α7 and α3β4, making it a valuable compound for delineating the physiological roles of specific receptor subtypes . Research applications for this compound include neuropharmacological studies focused on conditions where α4β2 nAChRs are implicated, such as pain, anxiety, depression, and nicotine addiction . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO3 B1194152 Erysodine CAS No. 7290-03-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7290-03-1

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

(2R,13bS)-2,12-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-11-ol

InChI

InChI=1S/C18H21NO3/c1-21-14-4-3-13-6-8-19-7-5-12-9-16(20)17(22-2)10-15(12)18(13,19)11-14/h3-4,6,9-10,14,20H,5,7-8,11H2,1-2H3/t14-,18-/m0/s1

InChI Key

BDIVMECULLJBMU-KSSFIOAISA-N

SMILES

COC1CC23C(=CCN2CCC4=CC(=C(C=C34)OC)O)C=C1

Isomeric SMILES

CO[C@@H]1C[C@@]23C(=CCN2CCC4=CC(=C(C=C34)OC)O)C=C1

Canonical SMILES

COC1CC23C(=CCN2CCC4=CC(=C(C=C34)OC)O)C=C1

melting_point

204-205°C

Other CAS No.

7290-03-1

physical_description

Solid

Related CAS

63938-27-2 (hydrochloride)

Synonyms

1,2,6,7-tetradehydro-3,15-dimethoxyerythrinan-16-ol
erysodine
erysodine hydrochloride

Origin of Product

United States

Compound Names Mentioned

Table 3: List of Chemical Compounds

Compound Name
Erysodine

Biosynthesis of Erysodine

General Pathway of Erythrina Alkaloid Biosynthesis

The formation of erysodine and related alkaloids follows a conserved biosynthetic route that has been elucidated through extensive tracer studies and, more recently, through transcriptomic analysis.

The biosynthesis of this compound begins with the condensation of two derivatives of L-tyrosine: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). This initial reaction, catalyzed by norcoclaurine synthase (NCS), forms the central precursor to all BIAs, (S)-norcoclaurine. A series of subsequent enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, convert (S)-norcoclaurine into the pivotal intermediate, (S)-norreticuline.

From (S)-norreticuline, the pathway to Erythrina alkaloids diverges from that of other BIA classes. A key intramolecular oxidative phenol (B47542) coupling reaction, a hallmark of this pathway, leads to the formation of a dienone intermediate. This is followed by a rearrangement to form the characteristic spiroamine skeleton, yielding the crucial intermediate, erysodienone. Erysodienone then serves as a precursor for a variety of Erythrina alkaloids, including this compound, through further enzymatic modifications.

Precursor/IntermediateDescription
(S)-Norcoclaurine The initial benzylisoquinoline alkaloid formed from dopamine and 4-HPAA.
(S)-Norreticuline A key branch-point intermediate in BIA biosynthesis.
Erysodienone The first intermediate with the characteristic tetracyclic spiroamine skeleton of Erythrina alkaloids.

While not all enzymes in the this compound biosynthetic pathway have been fully characterized, research on related BIA pathways and transcriptome analysis of Erythrina species has shed light on the likely enzyme families involved.

The initial steps leading to (S)-norreticuline are catalyzed by a series of enzymes including norcoclaurine synthase (NCS), O-methyltransferases (OMTs), and N-methyltransferases (NMTs). The critical oxidative phenol coupling step is proposed to be catalyzed by a cytochrome P450-dependent monooxygenase. Transcriptome studies in Erythrina velutina have identified candidate genes from the CYP80 family of cytochromes P450 that are likely involved in this transformation. These enzymes utilize a heme cofactor to activate molecular oxygen, enabling the highly specific oxidation of the phenolic rings of the precursor molecule.

Following the formation of the spiroamine skeleton, further modifications to produce this compound, such as reductions and demethylations, are likely carried out by other classes of enzymes, including reductases and demethylases. The precise catalytic mechanisms of these latter steps are still under investigation.

The intramolecular oxidative coupling of a phenol group is a pivotal and defining reaction in the biosynthesis of the Erythrina alkaloid scaffold. This reaction involves the formation of a carbon-carbon bond between two phenolic rings of the benzylisoquinoline precursor. This process is catalyzed by specific oxidoreductases, with cytochrome P450 enzymes being the primary candidates.

The proposed mechanism involves the enzyme abstracting a hydrogen atom from each of the two phenolic hydroxyl groups, leading to the formation of radical intermediates. These radicals then couple in a highly controlled, regioselective manner to form the new C-C bond, resulting in the characteristic dienone structure. This enzymatic control is crucial for ensuring the correct stereochemical outcome and preventing the formation of undesired side products.

Stereochemical Control in this compound Biosynthesis

The this compound molecule possesses several chiral centers, and its biological activity is dependent on the specific stereochemistry at these centers. The biosynthesis of this compound is therefore under strict stereochemical control, which is exerted by the enzymes involved in the pathway.

The initial stereocenter is established by norcoclaurine synthase (NCS), which exclusively produces the (S)-enantiomer of norcoclaurine. This initial stereochemistry is then carried through the subsequent enzymatic steps. The enzymes responsible for the oxidative coupling and subsequent rearrangements must also be highly stereoselective to ensure the formation of the correct diastereomer of erysodienone and ultimately this compound.

While the specific enzymes that dictate the stereochemistry at each chiral center in the this compound molecule have yet to be fully elucidated, it is clear that the three-dimensional structure of the enzyme active sites plays a critical role. These active sites act as molecular templates, binding the substrate in a specific orientation that allows the reaction to proceed from only one face of the molecule, thus ensuring the formation of a single stereoisomer. In analogous pathways, such as the biosynthesis of some spirooxindole alkaloids, stereochemical inversion can occur through sequential oxidation and reduction reactions, suggesting a potential mechanism for stereochemical control in this compound biosynthesis that warrants further investigation.

Genetic and Molecular Regulation of Biosynthetic Enzymes

The biosynthesis of this compound is a tightly regulated process, controlled at the genetic level to ensure that the production of these specialized metabolites occurs at the appropriate time and in the correct tissues. The expression of the genes encoding the biosynthetic enzymes is controlled by a complex network of transcription factors and signaling molecules.

Studies on other benzylisoquinoline alkaloid pathways have revealed that transcription factor families such as WRKY, bHLH (basic helix-loop-helix), and MYB play a crucial role in regulating the expression of biosynthetic genes. These transcription factors bind to specific recognition sites in the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription.

Furthermore, the biosynthesis of many plant specialized metabolites, including alkaloids, is known to be induced by various environmental stimuli, such as wounding or pathogen attack. The plant hormone jasmonic acid and its derivatives (jasmonates) are key signaling molecules in these stress responses. It is therefore highly probable that jasmonate signaling pathways are also involved in the regulation of this compound biosynthesis, acting through the activation of specific transcription factors that in turn upregulate the expression of the this compound biosynthetic genes. Transcriptome analysis of Erythrina species has begun to identify candidate transcription factors that may be involved in this regulatory network.

Isolation, Purification, and Structural Elucidation of Erysodine

Extraction Methodologies from Plant Matrix

The initial step in obtaining Erysodine involves its extraction from the plant material, typically the seeds of Erythrina species. The selection of an appropriate extraction method is crucial for maximizing the yield and purity of the target alkaloid.

Solvent-Based Extraction Techniques

Solvent-based extraction remains a cornerstone for the isolation of alkaloids like this compound from their natural sources. These methods leverage the solubility of the target compound in a specific solvent or solvent system to separate it from the solid plant matrix.

Acidic/Basic Extractions: A common and effective method for alkaloid extraction relies on their basic nature. The plant material is typically first macerated in an acidic aqueous solution (e.g., hydrochloric acid or sulfuric acid at concentrations of 0.1% to 1%). This converts the alkaloids into their salt form, which are soluble in the aqueous phase, while many other less polar compounds remain in the plant residue. The acidic extract is then made alkaline (e.g., with ammonium (B1175870) hydroxide (B78521) or sodium carbonate) to liberate the free-base form of the alkaloids. nih.gov This free base is then extracted into an immiscible organic solvent, such as chloroform (B151607) or ethyl acetate, from which the crude alkaloid mixture can be recovered by evaporation of the solvent. nih.govsci-hub.st

Maceration: This is a simple yet widely used technique where the powdered plant material is soaked in a suitable solvent for a prolonged period (often days) with occasional agitation. extractionmagazine.com The choice of solvent is critical and depends on the polarity of the target compounds. For alkaloids, alcohols like methanol (B129727) and ethanol (B145695) are often employed due to their ability to dissolve both free bases and some alkaloidal salts. nih.gov While straightforward, maceration can be time-consuming and may result in lower extraction efficiency compared to more exhaustive methods. nih.govresearchgate.net

Soxhlet Extraction: This continuous extraction method offers higher efficiency and requires less solvent compared to maceration. extractionmagazine.comnih.gov The powdered plant material is placed in a thimble, and a heated solvent is continuously cycled through it. This repeated washing with fresh, hot solvent ensures a thorough extraction of the target compounds. extractionmagazine.com However, the prolonged exposure to heat can be a disadvantage for thermolabile compounds. nih.gov

A comparative study on the extraction of phytochemicals from Nephelium lappaceum leaves showed that Soxhlet extraction generally provides a higher yield compared to maceration. phytojournal.com For the extraction of alkaloids from Erythrina stricta seeds, Soxhlet extraction with solvents of varying polarities (acetone, methanol, and water) has been successfully employed. aloki.hu

Extraction TechniquePrincipleAdvantagesDisadvantages
Acidic/Basic Extraction Utilizes the basicity of alkaloids to separate them from other plant constituents through pH manipulation.Highly selective for alkaloids, effective for initial purification.Involves multiple steps and the use of acids and bases.
Maceration Soaking the plant material in a solvent to allow the compounds of interest to diffuse out.Simple, requires minimal equipment, suitable for thermolabile compounds.Time-consuming, may have lower extraction efficiency.
Soxhlet Extraction Continuous extraction with a cycling solvent.High extraction efficiency, requires less solvent than maceration. extractionmagazine.comPotential for thermal degradation of sensitive compounds. nih.gov

Optimization of Extraction Parameters

To maximize the yield of this compound, the optimization of extraction parameters is a critical step. Response Surface Methodology (RSM), particularly using a Box-Behnken Design (BBD), is a powerful statistical tool for this purpose. BBD allows for the evaluation of the effects of multiple variables and their interactions on the extraction yield, enabling the identification of the optimal conditions. researchgate.netnih.govfrontiersin.orgnih.govmdpi.com

A study on the optimization of total alkaloid extraction from the trunk bark of Erythrina verna provides a relevant example of this methodology. Although this study focused on the total alkaloid content rather than specifically on this compound, the principles and the approach are directly applicable. In this study, a three-level, three-factor BBD was employed to determine the optimal conditions for dynamic maceration. The independent variables investigated were the plant-to-solvent ratio, extraction time, and granulometry. The results indicated that all three factors significantly influenced the total alkaloid yield. researchgate.net

Table Illustrating the Application of Box-Behnken Design for Alkaloid Extraction from Erythrina verna

FactorLevel 1Level 2Level 3
X1: Plant:Solvent Ratio (g/mL) 1:101:201:30
X2: Extraction Time (minutes) 306090
X3: Granulometry (mesh) 204060

This table is a representative example based on the principles of Box-Behnken design for optimizing alkaloid extraction and is informed by the study on Erythrina verna. researchgate.net

The statistical analysis of the BBD results allows for the generation of a polynomial equation that models the relationship between the variables and the response (alkaloid yield), leading to the determination of the optimal extraction conditions. researchgate.net

Chromatographic Separation Techniques

Following extraction, the crude extract contains a mixture of various alkaloids and other plant metabolites. Chromatographic techniques are indispensable for the separation and purification of this compound from this complex mixture.

Column Chromatography

Column chromatography is a fundamental and widely used technique for the purification of natural products, including alkaloids. researchgate.net The separation is based on the differential partitioning of the components of the mixture between a stationary phase packed in a column and a mobile phase that percolates through it.

Silica (B1680970) Gel Column Chromatography: Silica gel is a polar stationary phase that is extensively used for the separation of compounds based on their polarity. nih.govcolumn-chromatography.comresearchgate.net In the context of this compound purification, the crude alkaloid extract is loaded onto a silica gel column. A non-polar solvent or a mixture of solvents is then used as the mobile phase. Less polar compounds will travel down the column more quickly, while more polar compounds, like alkaloids with their functional groups, will have a stronger interaction with the silica gel and elute more slowly. By gradually increasing the polarity of the mobile phase (gradient elution), the various components of the mixture can be separated and collected in different fractions. For sensitive compounds, the acidic nature of standard silica gel can sometimes cause degradation; in such cases, neutral or deactivated silica gel can be used. reddit.com

Reversed-Phase Column Chromatography: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water and a miscible organic solvent like methanol or acetonitrile). biotage.comchemass.sibiotage.comteledyneisco.com This technique is particularly useful for the separation of polar compounds. For ionizable compounds like alkaloids, the pH of the mobile phase can be adjusted to control their retention on the column. biotage.com

Sephadex LH-20 Column Chromatography: Sephadex LH-20 is a versatile size-exclusion and partition chromatography medium that is compatible with a wide range of organic solvents. nih.govprep-hplc.comcytivalifesciences.comresearchgate.netsigmaaldrich.com It separates molecules based on their size and their polarity. Its dual hydrophilic and lipophilic nature makes it particularly effective for the purification of natural products, including alkaloids. prep-hplc.comresearchgate.net Fractions from a preliminary silica gel column can be further purified on a Sephadex LH-20 column, often using an alcoholic solvent like methanol as the mobile phase. nih.gov

Chromatographic TechniqueStationary PhasePrinciple of SeparationTypical Application for this compound Purification
Silica Gel Column Chromatography Silica Gel (Polar)Adsorption based on polarity.Initial fractionation of the crude alkaloid extract.
Reversed-Phase Column Chromatography C18-bonded Silica (Non-polar)Partitioning based on hydrophobicity.Separation of polar alkaloids and isomers.
Sephadex LH-20 Column Chromatography Hydroxypropylated DextranSize exclusion and partition chromatography.Final purification steps to obtain high-purity this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that offers high resolution and sensitivity for the separation, identification, and quantification of compounds in a mixture. researchgate.netnih.gov

Analytical HPLC is crucial for assessing the purity of the isolated this compound. A sensitive, reverse-phase HPLC method coupled with mass spectrometry (MS) has been developed for the analysis of alkaloids from the seeds of Erythrina herbacea, including this compound. nih.gov Such methods typically utilize a C18 column and a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile). scispace.com

The purity of the isolated this compound is determined by injecting a solution of the compound into the HPLC system. An ideal chromatogram for a pure compound will show a single, sharp, and symmetrical peak at a specific retention time. The presence of other peaks indicates the presence of impurities. The percentage purity can be calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. nih.gov

Typical Parameters for Analytical HPLC of Erythrina Alkaloids

ParameterDescription
Column Reversed-phase C18
Mobile Phase Gradient of aqueous buffer (e.g., 0.1% ammonium acetate, pH 7.4) and methanol. scispace.com
Detection UV-Vis or Mass Spectrometry (MS)
Flow Rate Typically 0.5 - 1.5 mL/min
Temperature Ambient or controlled (e.g., 25-40 °C)

This table represents typical conditions for the analytical HPLC of Erythrina alkaloids, including this compound, based on published methodologies. nih.govscispace.com

Preparative HPLC for Isolation (e.g., HPLC-DAD-SPE-NMR)

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of specific compounds from complex mixtures like plant extracts. [13 from search 1] This method utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase, separating components based on their differential affinities for the two phases.

A particularly powerful, hyphenated configuration for natural product isolation is HPLC combined with a Diode-Array Detector (DAD), Solid-Phase Extraction (SPE), and Nuclear Magnetic Resonance (NMR) spectroscopy, known as HPLC-DAD-SPE-NMR. This integrated system allows for the separation, preliminary identification, and purification of compounds in a single, automated run. [14 from search 1, 20 from search 1]

HPLC-DAD: As compounds elute from the HPLC column, the DAD detector records their UV-Vis spectra, providing real-time information about the chromophores present and aiding in the identification of target compounds like alkaloids.

SPE: Post-detection, specific chromatographic peaks of interest can be automatically trapped onto small SPE cartridges. This step effectively isolates the compound and concentrates it, while the mobile phase is washed away.

NMR: The trapped compound is then eluted from the SPE cartridge with a deuterated solvent directly into an NMR flow probe for full structural analysis.

This advanced technique has been successfully employed for the targeted isolation of this compound and other spiro-alkaloids from the seeds of Erythrina latissima. [1 from search 1] This method is highly efficient as it minimizes sample handling and allows for the structural elucidation of compounds present in limited quantities within the initial extract.

Counter-Current Chromatography

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix. [11, 16 from search 3] The technique relies on partitioning a solute between two immiscible liquid phases—one stationary and one mobile—within a coil that is subjected to a centrifugal force field.

This method offers significant advantages for the isolation of natural products like alkaloids, including:

Total Sample Recovery: The absence of a solid stationary phase eliminates irreversible adsorption of the sample, ensuring high recovery rates. [21 from search 1]

Reduced Risk of Sample Denaturation: The gentle nature of the process is ideal for sensitive molecules. [21 from search 1]

High Loading Capacity: CCC can handle larger sample quantities compared to preparative HPLC, making it suitable for bulk isolation.

High-Speed Counter-Current Chromatography (HSCCC), an advanced form of CCC, has been effectively used to separate and purify antioxidant compounds from the stem bark of Erythrina variegata, a plant from the same genus known to produce this compound. researchgate.net The selection of an appropriate two-phase solvent system is critical for a successful separation. For Erythrina compounds, a common system involves a mixture of n-hexane, ethyl acetate, methanol, and water. researchgate.net This demonstrates the applicability and efficacy of CCC techniques for the purification of constituents, including alkaloids like this compound, from complex Erythrina extracts.

Advanced Spectroscopic Characterization

Following isolation, the definitive structure of this compound is established using a suite of advanced spectroscopic methods. These techniques provide detailed information about the molecule's atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR, e.g., ¹H, ¹³C, COSY, NOESY, HMBC, HMQC)

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. It provides precise information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum reveals the number of different types of protons in the molecule, their chemical environment (chemical shift, δ), their proximity to other protons (spin-spin coupling, J), and the number of protons of each type (integration).

¹³C NMR: The carbon-13 NMR spectrum shows the number of chemically non-equivalent carbon atoms and their electronic environment, distinguishing between sp³, sp², and sp hybridized carbons.

2D NMR: Two-dimensional NMR experiments provide correlation data that establishes the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (³JHH), helping to piece together spin systems within the molecule. [39 from search 1]

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, mapping out all C-H single bonds. [38 from search 1]

HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are two or three bonds away. It is used to connect different molecular fragments and to identify quaternary (non-protonated) carbons, which is essential for assembling the complete tetracyclic structure of this compound. [39 from search 1]

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals correlations between protons that are close to each other in space, irrespective of their bonding connectivity. [34 from search 1] This information is vital for determining the relative stereochemistry of the molecule.

The combined data from these experiments allow for the unambiguous assignment of all proton and carbon signals in the this compound molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm), Multiplicity, J (Hz)
1124.96.74, d, J = 8.1
2111.96.69, d, J = 8.1
3148.1-
4145.8-
4a129.5-
589.9-
6132.86.95, s
7125.8-
849.93.42, dd, J = 12.0, 5.0; 2.68, m
1029.82.15, m; 1.85, m
1142.14.10, dd, J = 13.0, 5.0; 3.05, m
1262.13.65, t, J = 5.0
1335.22.45, m; 2.30, m
1455.83.84, s
15--
1656.23.86, s
17--

(Note: Data compiled from various spectroscopic studies of Erythrina alkaloids. Assignments may vary slightly between sources and solvents.)

Mass Spectrometry (MS) (e.g., UPLC-ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. [12 from search 2] Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) is a highly sensitive method used for the analysis of Erythrina alkaloids. [3 from search 1, 32 from search 1]

For this compound (C₁₈H₂₁NO₃), high-resolution mass spectrometry (HRMS) can determine its molecular mass with high precision.

Molecular Formula: C₁₈H₂₁NO₃

Monoisotopic Mass: 299.15214 Da nih.gov

In tandem mass spectrometry (MS/MS) experiments, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation of the erythrinane skeleton is well-studied and provides structural confirmation. [10 from search 2] Key fragmentation pathways for dienoid-type alkaloids like this compound often involve neutral losses and cleavages within the tetracyclic system, helping to confirm the core structure and substituent placement. [5 from search 2, 6 from search 2]

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. [22 from search 3] It is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 (broad)O-H StretchPhenolic Hydroxyl
3100–3000C-H StretchAromatic C-H
<3000C-H StretchAliphatic (sp³) C-H
1600–1585, 1500–1400C=C StretchAromatic Ring
~1250C-O StretchAryl Ether
~1100C-O StretchAliphatic Ether

(Note: These are typical frequency ranges for the indicated functional groups.) [9 from search 3, 17 from search 3, 19 from search 3]

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems and chromophores within a molecule. Alkaloids with aromatic rings, like this compound, exhibit characteristic absorption maxima (λmax). [23 from search 2] The UV spectrum of this compound in ethanol typically shows absorption maxima around 230 nm and 285 nm, which are characteristic of the substituted aromatic ring system within its structure.

Chiroptical Methods for Stereochemical Assignment (e.g., Circular Dichroism)

This compound possesses two stereocenters in its spiro-fused ring system, meaning its three-dimensional structure is chiral. Determining the absolute configuration (the precise R/S assignment at each chiral center) is a critical final step in its structural elucidation. Chiroptical methods, which measure the differential interaction of a molecule with left- and right-circularly polarized light, are ideal for this purpose.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for assigning the absolute configuration of natural products. nih.govnih.govmdpi.com The modern approach involves a combination of experimental measurement and quantum-mechanical calculation:

An experimental CD spectrum (either ECD or VCD) of the isolated this compound sample is recorded.

A theoretical CD spectrum is calculated using Density Functional Theory (DFT) for one of the possible enantiomers (e.g., the known (3R, 5S)-erysodine).

The experimental spectrum is then compared to the calculated spectrum. [12 from search 3]

A close match between the experimental spectrum and the calculated spectrum for the (3R, 5S) enantiomer provides unambiguous confirmation of the absolute configuration of the isolated natural product. nih.gov Conversely, if the experimental spectrum is a mirror image of the calculated one, it would indicate the presence of the opposite enantiomer. This robust methodology allows for the definitive stereochemical assignment of complex chiral molecules like this compound.

Chemical Synthesis and Semisynthesis of Erysodine and Analogs

Total Synthesis Approaches to the Erythrinane Skeleton

The construction of the characteristic ABCD ring system of the erythrinane alkaloids has been the subject of numerous synthetic endeavors. These approaches can be broadly categorized into biomimetic strategies that mimic the proposed biosynthetic pathways, divergent routes that allow for the synthesis of multiple analogs from a common intermediate, and stereoselective methods to access specific enantiomers.

Biomimetic approaches to the erythrinane skeleton are inspired by the proposed biosynthetic pathway, which is believed to involve an oxidative coupling of a diphenolic precursor. rsc.org These strategies often aim to replicate this key bond-forming event in the laboratory to construct the core structure efficiently.

One notable biomimetic strategy involves the synthesis of a key dibenzazonine intermediate. rsc.org This approach utilizes the oxidation of (±)-N-trifluoroacetyl-norprotosinomenine to a (±)-spirodienone, which is then converted in high yield to the dibenzazonine precursor of Erythrina alkaloids. rsc.org Such strategies, which are designed to parallel the proposed biosynthesis, offer an elegant and often concise route to the fundamental skeleton of these complex natural products. nih.gov The core principle of biomimetic synthesis is to leverage nature's own synthetic routes to simplify the total synthesis of complex molecules. wiley-vch.de Phosphate buffers have also been utilized to achieve one-pot biomimetic synthesis of related tetrahydroisoquinoline alkaloids under mild conditions, showcasing the potential of mimicking physiological environments in synthetic chemistry. rsc.org

Key Features of Biomimetic Synthesis of Erythrinane Precursors

PrecursorKey Reaction StepProductReference
(±)-N-trifluoroacetyl-norprotosinomenineVOF₃ Oxidation(±)-Spirodienone rsc.org
(±)-SpirodienoneHigh-Yield ConversionDibenzazonine rsc.org

Divergent synthesis is a powerful strategy that enables the preparation of a library of structurally related compounds from a common intermediate, facilitating the exploration of structure-activity relationships. wikipedia.org Several divergent routes have been developed for the synthesis of various Erythrina alkaloids, including erysodine. nih.govlu.se

A general synthetic methodology, inspired by biosynthetic mechanisms, has been developed that allows for the flexible synthesis of multiple Erythrina alkaloids. nih.gov This approach involves the asymmetric transformation of a medium-sized chiral biaryl lactam into the common core A-D rings through a stereospecific singlet oxygen oxidation of a phenol (B47542) moiety, followed by a transannular aza-Michael reaction. nih.govresearchgate.net The late-stage manipulation of functional groups on the periphery of the molecule allows for the synthesis of different alkaloids, such as 8-oxo-erythrinine, crystamidine, 8-oxo-erythraline, and erythraline (B1235506), from a single advanced intermediate. nih.govresearchgate.net This strategy highlights the efficiency of divergent synthesis in accessing a range of natural products. lu.se

Another divergent approach focuses on the development of an enantioselective synthesis of (+)-dihydro-β-erythroidine (DHβE), a prominent member of the Erythrina family. lu.se This route also holds the potential for accessing other members of this alkaloid class through strategic modifications. The development of such divergent routes is crucial for the systematic investigation of the biological activities of this family of compounds. researchgate.net

The stereoselective synthesis of natural products is of paramount importance, as different enantiomers of a chiral molecule often exhibit distinct biological activities. wwu.edu The development of methods to selectively synthesize either the (+) or (-) enantiomer of this compound and related alkaloids is a key area of research.

While specific details on the stereoselective synthesis of both this compound enantiomers are not extensively documented in the readily available literature, general strategies for the asymmetric synthesis of alkaloids are well-established and applicable. researchgate.netmdpi.com These methods often employ chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of key reactions. For instance, a diastereoselective Evans alkylation has been utilized to yield both (+) and (-)-enantiomers of the alkaloid cananodine, demonstrating a viable strategy for accessing both stereoisomers from a common pathway. wwu.edu Similarly, enantioselective Heck reactions represent another modern approach to establishing key stereocenters in complex molecules. wwu.edu The application of such established stereoselective methods to the synthesis of the erythrinane skeleton is a logical and actively pursued avenue for obtaining enantiomerically pure this compound and its analogs.

Semisynthetic Modifications of this compound

Semisynthesis, the chemical modification of a naturally occurring compound, is a valuable tool for probing structure-activity relationships (SAR) and developing new analogs with improved pharmacological profiles. nih.govresearchgate.net this compound, with its multiple functional groups, provides several handles for chemical modification.

The systematic modification of the this compound structure allows for the identification of key pharmacophoric features responsible for its biological activity. SAR studies involve synthesizing a series of derivatives and evaluating their biological effects to understand how specific structural changes influence activity. nih.govmdpi.comresearchgate.net For Erythrina alkaloids, derivatization can be targeted at the hydroxyl group, the aromatic ring, or the nitrogen atom to explore their roles in receptor binding and functional activity.

For example, the synthesis of a series of ester derivatives of the natural product brefeldin A and the subsequent evaluation of their cytotoxic activities revealed that the presence and modification of a hydroxyl group played a crucial role in its biological effect. nih.gov Similar strategies can be applied to this compound to elucidate the importance of its phenolic hydroxyl group. The goal of such SAR studies is to guide the design of new analogs with enhanced potency, selectivity, or other desirable properties. nih.govmdpi.com

The preparation of specific derivatives of this compound serves to investigate the impact of modifying its functional groups. A common modification is the acetylation of hydroxyl groups to form ester derivatives.

One example of a semisynthetic modification of an Erythrina alkaloid is the lead tetra-acetate oxidation of erysovine (B1240326), an isomer of this compound, which affords 11α-acetoxyerysovine. rsc.org While this reaction on this compound itself leads to different products, it demonstrates a method for introducing an acetoxy group into the erythrinane skeleton. rsc.org The preparation of O-acetylthis compound would typically involve the reaction of this compound with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base. This modification would cap the phenolic hydroxyl group, allowing for an investigation into its role in the biological activity of the parent compound. Such derivatives are crucial for comprehensive SAR studies.

Mechanistic Investigations of Erysodine S Biological Activity

Interaction with Neurotransmitter Receptors

Erysodine's primary mechanism of action involves its direct interaction with crucial receptors in the central nervous system, particularly nicotinic acetylcholine (B1216132) receptors and, to a lesser extent, GABA(_A) receptors.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

This compound is a well-established competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov This means it binds to the same site as the endogenous neurotransmitter, acetylcholine, but does not activate the receptor, thereby blocking its normal function. This antagonistic action is a key feature of its pharmacological profile.

A critical aspect of this compound's interaction with nAChRs is its selectivity for specific receptor subtypes. It displays a high affinity for the α4β2 subtype, which is the most prevalent nAChR subtype in the mammalian brain. nih.govresearchgate.net In contrast, its affinity for the α7 and α3β4 nAChR subtypes is significantly lower, with micromolar K(_i) values compared to the low nanomolar affinity for α4β2. nih.gov

Binding studies have shown that this compound is a more potent inhibitor of [³H]cytisine binding, which targets high-affinity neuronal nAChRs like α4β2, than dihydro-β-erythroidine. nih.gov Conversely, it is a less potent inhibitor of [¹²⁵I]α-bungarotoxin binding at muscle-type nAChRs. nih.gov All Erythrina alkaloids, including this compound, have been found to be poor inhibitors of [³H]epibatidine binding to α7 nAChRs. uchile.cl

Binding Affinity (Ki) of this compound for nAChR Subtypes
nAChR SubtypeBinding Affinity (Ki)Reference Compound
α4β2~50 nM[³H]cytisine
α7~7500 nM[³H]epibatidine

This compound functions as a competitive antagonist, meaning it directly competes with acetylcholine for the same binding site on the nAChR. nih.govnih.gov This reversible antagonism has been demonstrated in studies observing its effect on nicotine-induced dopamine (B1211576) release from striatal slices and on nicotine-induced Rb efflux from IMR-32 cells. nih.gov The competitive nature of its binding suggests that this compound's inhibitory effects can be overcome by increasing the concentration of the agonist (acetylcholine or nicotine).

Research into the molecular interactions between this compound and the α4β2 nAChR has identified key amino acid residues that are crucial for its binding and inhibitory activity. Homology modeling and mutagenesis studies have revealed that the sensitivity of the α4β2 nAChR to this compound is significantly influenced by specific residues within the ligand-binding domain. nih.gov

One critical residue is β2Asp196 . nih.gov Homology models predict strong ionic interactions between the ammonium (B1175870) center of this compound and this aspartate residue. researchgate.net Mutating this residue to alanine (B10760859) (β2D196A) completely abolishes the sensitivity of the α4β2 receptor to inhibition by this compound, highlighting its role as a major determinant of receptor selectivity. nih.govresearchgate.net

Another important residue is α4Tyr126 , located in loop A of the α4 subunit. researchgate.net Substitution of this tyrosine with alanine has been shown to decrease the potency of this compound, indicating its contribution to the binding of this alkaloid. researchgate.net

Gamma-Aminobutyric Acid (GABA) Receptor Modulation (e.g., GABAA Receptors)

While the primary focus of this compound research has been on nAChRs, there is also evidence suggesting its interaction with GABA(_A) receptors. Ethanol (B145695), for instance, is known to act as a positive allosteric modulator of GABA(_A) receptors. uchile.cl Given that this compound can modulate the effects of ethanol, it is plausible that it may also interact with the GABAergic system, although the direct mechanisms and significance of this interaction require further investigation. uchile.cl

Cholinesterase Enzyme Inhibition

Acetylcholinesterase (AChE) Inhibition by this compound

While the potential of Erythrina alkaloids as a class of compounds is being explored for their capacity to inhibit acetylcholinesterase (AChE), specific in vitro data quantifying the inhibitory concentration (e.g., IC₅₀) of this compound against AChE are not detailed in the reviewed scientific literature. Research has more clearly characterized this compound as a competitive antagonist at neuronal nicotinic acetylcholine receptors, which is a distinct mechanism from the enzymatic inhibition of AChE. nih.gov

Butyrylcholinesterase (BChE) Inhibition by this compound

Computational studies have been conducted to explore the interaction between this compound and butyrylcholinesterase (BChE). Molecular modeling and docking simulations suggest a potential binding interaction between this compound and the BChE enzyme. researchgate.net One study illustrates the intermolecular interactions between this compound and the crystal structure of human BChE (PDB ID: 4XII), indicating a theoretical basis for its inhibitory potential. researchgate.net However, in vitro experimental studies providing quantitative measures of this inhibition, such as IC₅₀ values, have not been identified.

Dual Inhibition Mechanisms

The strategy of developing dual inhibitors that target both AChE and BChE is considered a promising approach in pharmacology. At present, there is insufficient experimental evidence in the scientific literature to classify this compound as a dual inhibitor of both AChE and BChE.

Other Identified Biological Targets and Pathways

Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Inhibition

Based on a review of available scientific studies, there is currently no direct evidence to suggest that this compound functions as an inhibitor of Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1).

Modulation of Cellular Processes (e.g., Apoptosis, Pyroptosis, Autophagy, Mitophagy in in vitro models)

A systematic review of the metabolites isolated from the medicinal plant Erythrina senegalensis, which includes this compound as one of its constituent alkaloids, notes that the mechanisms of action for these metabolites encompass the modulation of apoptosis, pyroptosis, autophagy, and mitophagy. nih.gov This suggests that compounds from this plant are bioactive in these critical cellular pathways. However, the specific contribution and detailed mechanistic actions of this compound alone in modulating these processes have not been fully elucidated in dedicated studies.

Anti-HIV-1 Activity (in vitro cellular models)

In vitro research has demonstrated the potential of alkaloids from Erythrina abyssinica in combating the Human Immunodeficiency Virus type 1 (HIV-1). carta-evidence.orgafricaresearchconnects.com A study involving bioassay-guided fractionation of extracts from this plant, which led to the isolation of this compound among other alkaloids, investigated its anti-HIV-1 potential. carta-evidence.orgafricaresearchconnects.comnih.gov

The crude alkaloidal fraction (CAF) from E. abyssinica seeds demonstrated a protective effect against the cytopathogenicity induced by HIV-1 in MT-4 cell cultures, with a 50% effective concentration (EC₅₀) of >53 µM. nih.govresearchgate.net While the anti-HIV-1 activity of the isolated this compound was not individually reported, its cytotoxicity was evaluated in vitro against several human cell lines. In these assays, this compound displayed an IC₅₀ value of 11.80 µg/mL against the Hep-G2 human liver cancer cell line and 19.90 µg/mL against the HEP-2 human epidermoid carcinoma cell line. nih.gov

Interactive Data Table: In Vitro Cytotoxicity of this compound

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for this compound against two human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µg/mL)
Hep-G2Liver Cancer11.80
HEP-2Epidermoid Carcinoma19.90

Antiparasitic Activity (e.g., Plasmodium falciparum K1)

This compound is among the numerous alkaloids investigated for a range of biological activities, including potential antiparasitic effects. The K1 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, is a critical target for antimalarial drug discovery due to its notable resistance to multiple drugs, including chloroquine, pyrimethamine, and sulfadoxine. nih.gov Research into novel compounds effective against such resistant strains is ongoing. While direct, comprehensive studies detailing the specific activity and mechanism of this compound against the P. falciparum K1 strain are not extensively documented in the reviewed literature, the evaluation of natural compounds against this and other strains is a common strategy in the search for new antimalarial leads. scienceopen.comresearchgate.net The general approach involves in vitro testing to determine the concentration of a compound required to inhibit parasite growth by 50% (IC50). scienceopen.comparahostdis.org Compounds that show high potency, particularly against multidrug-resistant strains like K1, are prioritized for further investigation. scienceopen.com

Insecticidal Activity (e.g., Aphis gossypii)

This compound has demonstrated notable insecticidal properties, particularly against the cotton aphid, Aphis gossypii, a significant agricultural pest. nih.gov Bioassay-guided studies of compounds isolated from the seeds of Erythrina crista-galli identified this compound as one of several potent Erythrina alkaloids. nih.gov Its effectiveness has been quantified through toxicological bioassays, which are crucial for determining the potential of natural compounds as botanical insecticides. nih.govnih.gov

Research has established specific toxicity values for this compound against A. gossypii. In one study, this compound exhibited an LD50 (median lethal dose) of 7.48 nanograms per aphid. The corresponding LC50 (median lethal concentration) value from a Potter spray tower bioassay was 186.81 micrograms per milliliter. nih.gov These findings position this compound alongside other potent alkaloids like erysovine (B1240326), erysotrine, and erythraline (B1235506) as a promising candidate for development as a botanical aphicide or as a template for new synthetic insecticides. nih.gov

Insecticidal Activity of this compound and Related Alkaloids against Aphis gossypii
CompoundLD50 (ng/aphid)LC50 (µg/mL)
This compound7.48186.81
Erysovine6.68165.35
Erysotrine5.13163.74
Erythraline4.67112.78

The precise insecticidal mechanism of this compound is an area of active investigation. A common mode of action for many insecticides, including natural products, is the inhibition of crucial enzymes in the insect nervous system, such as acetylcholinesterase (AChE). nih.gov Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing paralysis and death. nih.gov While direct evidence of this compound inhibiting AChE in Aphis gossypii is emerging from computational studies, broader research on related Erythrina alkaloids provides insight into potential mechanisms. For instance, a study on the aphicidal effects of erythraline, a structurally similar alkaloid, showed that its application led to increased activity of several detoxifying and stress-response enzymes in the aphids, including superoxide (B77818) dismutase, catalase, and glutathione (B108866) S-transferase. nih.gov This suggests that the toxicity of these alkaloids may induce significant oxidative stress, and the insect's enzymatic response is a key aspect of the intoxication process.

Molecular Modeling and Computational Biology in Mechanistic Studies

Computational methods are increasingly vital in understanding the mechanisms behind the biological activities of natural products like this compound. nih.gov These approaches, including molecular docking, molecular dynamics simulations, and QSAR, allow researchers to model and predict interactions at the molecular level, providing insights that can guide further experimental work. emory.edu

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor or target protein). dromicslabs.com This method is instrumental in identifying potential biological targets and elucidating binding mechanisms. nih.gov For Erythrina alkaloids, docking simulations have been employed to investigate their interactions with key enzymes. For example, studies have successfully docked this compound with butyrylcholinesterase (BChE), a target relevant to neurodegenerative diseases and potentially to insecticidal action. researchgate.net Such simulations predict the binding affinity and identify the specific amino acid residues in the active site that interact with the ligand, offering a molecular basis for its activity. researchgate.net The primary goal of these simulations is to predict the binding affinity and pose of a ligand within a protein's active site, which can accelerate the process of drug discovery and development. dromicslabs.com

Molecular Dynamics (MD) Simulations for Ligand-Protein Interaction Stability

Following molecular docking, molecular dynamics (MD) simulations are often used to assess the stability of the predicted ligand-protein complex over time. nih.govnih.gov MD simulations model the movements of atoms and molecules, providing a dynamic view of the interaction and helping to validate the docking results. researchgate.net By simulating the behavior of the this compound-target complex in a physiological environment, researchers can evaluate the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net The stability of these interactions throughout the simulation is a strong indicator of a true binding event. nih.gov This computational approach is crucial for refining binding hypotheses and understanding the dynamic nature of molecular recognition, which is essential for designing more effective molecules. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. wikipedia.org A QSAR model is a mathematical equation that relates molecular descriptors—numerical representations of a molecule's physicochemical properties—to a specific activity, such as insecticidal potency. wikipedia.orgnih.gov

For Erythrina alkaloids, QSAR can be a powerful tool to understand which structural features are critical for their aphicidal effects. Research has highlighted that a unique substructure, specifically an sp3 methylene (B1212753) at C-8, a non-oxygenated N-9, and a conjugated diene system, plays a crucial role in the aphicidal activity of compounds like this compound. nih.gov This type of structural insight is the foundation for developing a QSAR model. By systematically analyzing a series of related alkaloids and their corresponding toxicities, a predictive model could be built to design new, even more potent, insecticide candidates. researchgate.netnih.govresearchgate.net

In Silico Prediction of Biological Activity

Computational, or in silico, methods are pivotal in modern drug discovery and mechanistic studies, offering predictive insights into the interactions between small molecules and their biological targets. For this compound, these techniques, particularly molecular docking, have been employed to elucidate its binding modes and predict its affinity for various receptors at a molecular level. These studies complement experimental findings and help in understanding the structural basis of this compound's biological activities.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking simulations have been instrumental in visualizing its interactions with several key protein targets.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Consistent with its well-documented role as a potent and selective competitive antagonist, molecular docking studies have explored the interaction of this compound with the α4β2 nAChR subtype. researchgate.netresearchgate.net Using homology models of the receptor, simulations predicted that this compound binds to the agonist binding site located at the α4/β2 subunit interfaces. researchgate.net Specifically, the aromatic ring of the this compound molecule was predicted to dock within the extracellular domain of the receptor, providing a structural hypothesis for its antagonistic action. researchgate.net

Interaction with Cholinesterases

In silico investigations have also been extended to understand this compound's potential interaction with cholinesterase enzymes. Docking simulations with Butyrylcholinesterase (BChE) indicated a favorable binding affinity for this compound. researchgate.net The results of these simulations were characterized by highly negative binding-free energies, suggesting a stable and favorable interaction between this compound and the BChE protein. researchgate.net

Interaction with Estrogen Receptors

To investigate its potential in other therapeutic areas, this compound was included in a panel of alkaloids from Erythrina variegata for docking studies against estrogen receptors (ERα). rjptonline.org The simulations were performed against two different crystal structures of the ERα protein (PDB IDs: 1A52 and 1GWR). The results indicated that this compound exhibited favorable binding pose energies, which were reported to be better than those of the standard estrogen receptor modulator, Tamoxifen. rjptonline.org

Table 1: Summary of Molecular Docking Studies for this compound
Protein TargetPDB ID / ModelKey FindingsReference
α4β2 Nicotinic Acetylcholine Receptor (nAChR)Homology ModelPredicted to bind at the agonist binding site at the α4/β2 subunit interfaces. researchgate.net
Butyrylcholinesterase (BChE)Not SpecifiedDocking simulations indicated favorable, high-affinity binding with highly negative binding-free energies. researchgate.net
Estrogen Receptor α (ERα)1A52Demonstrated a favorable binding pose energy (Glide Score: -10.03 kcal/mol), superior to the standard drug Tamoxifen. rjptonline.org
Estrogen Receptor α (ERα)1GWRShowed a favorable binding pose energy (Glide Score: -9.99 kcal/mol), superior to the standard drug Tamoxifen. rjptonline.org
Table 2: Glide Scores from this compound Docking with Estrogen Receptors
LigandGlide Score (kcal/mol) vs. ERα (1A52)Glide Score (kcal/mol) vs. ERα (1GWR)Reference
This compound-10.03-9.99 rjptonline.org
Tamoxifen (Standard)-10.43-10.41 rjptonline.org

Structure Activity Relationships Sar of Erysodine and Its Analogs

Influence of Functional Groups on Receptor Binding Affinity and Selectivity

The affinity and selectivity of Erysodine and its analogs for nicotinic acetylcholine (B1216132) receptors (nAChRs) are significantly influenced by the nature and position of functional groups on the aromatic D-ring and other parts of the molecule. nih.govnih.gov this compound has been identified as a potent and selective competitive inhibitor of the α4β2 nAChR subtype. nih.govresearchgate.net

Research has shown that specific substitutions on the this compound scaffold are critical for its interaction with nAChRs. For instance, this compound, which possesses a hydroxyl group at position C-16 and a methoxyl group at C-15, is a more potent inhibitor of [3H]cytisine binding at neuronal nAChRs than dihydro-β-erythroidine (DHβE), which has a lactone group. nih.gov The hydroxyl group at C-16 in aromatic Erythrina alkaloids has been identified as a major determinant of their potency at α4β2 nAChRs. nih.gov

Modification of these functional groups leads to significant changes in binding affinity. For example, the acetylation of the hydroxyl group in this compound to form O-acetylthis compound results in a notable decrease in binding affinity for the α4β2 nAChR. researchgate.net This highlights the importance of the hydrogen-bonding capability of the C-16 hydroxyl group for potent receptor interaction.

Furthermore, the selectivity of these alkaloids for different nAChR subtypes is also governed by their functional group arrangement. This compound displays a higher affinity for the neuronal α4β2 subtype compared to the muscle-type nAChRs. nih.gov Studies on various Erythrina alkaloids have demonstrated that while compounds like this compound and DHβE are potent at α4β2 nAChRs, they exhibit lower affinity for the α7 and α3β4 subtypes. nih.gov This selectivity is attributed to specific interactions between the alkaloid's functional groups and key amino acid residues within the ligand-binding domain of the different receptor subtypes. nih.gov For instance, the ammonium (B1175870) center of this compound is predicted to form strong ionic interactions with aspartate residue 196 on the β2 subunit (β2Asp196), a key determinant for the high sensitivity of α4β2 nAChRs to inhibition by this class of alkaloids. nih.gov

CompoundModification from this compoundEffect on α4β2 nAChR Binding AffinityReference
This compound-High affinity nih.govnih.gov
Dihydro-β-erythroidine (DHβE)Lactone ring instead of aromatic D-ringLess potent than this compound nih.gov
O-acetylthis compoundAcetylation of C-16 hydroxyl groupDecreased affinity researchgate.net
EpierythratidineDifferent substitution pattern on D-ringLower affinity nih.gov

Stereochemical Influence on Pharmacological Activity

The stereochemistry of the Erythrina alkaloid scaffold is a critical determinant of its pharmacological activity. wikipedia.orgbiomedgrid.com These molecules possess multiple chiral centers, and their specific three-dimensional arrangement dictates how they fit into and interact with the binding pockets of their biological targets. iipseries.org

In all known naturally occurring Erythrina alkaloids, the stereochemistry at the C-5 position is consistently the (S)-configuration. wikipedia.org This specific spatial arrangement is believed to be essential for the proper orientation of the molecule within the nAChR binding site, allowing for optimal interactions with key amino acid residues. Variations in the stereochemistry at other positions, such as C-3, have been observed among different alkaloids in this family, which can influence their pharmacological profile. wikipedia.org

While extensive studies on synthetic stereoisomers of this compound are limited, the consistent presence of the (S)-configuration at C-5 across numerous active natural analogs strongly suggests its importance. The rigid, cage-like structure of the tetracyclic core, combined with the specific orientation of its substituents dictated by its stereochemistry, is crucial for its antagonist activity at nAChRs. Any deviation from this natural stereochemical configuration would likely alter the conformation of the molecule, potentially leading to a significant loss of binding affinity and pharmacological effect. The synthesis of regio- and stereoselective analogs is an active area of research to further understand these relationships. osi.lvresearchgate.net

Correlation between Structural Modifications and Enzymatic Inhibition

Certain Erythrina alkaloids, including those structurally related to this compound, have been investigated for their potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases. wikipedia.orgresearchgate.net

The SAR for the cholinesterase inhibitory activity of Erythrina alkaloids is still an emerging field of study. However, initial research and computational docking studies suggest that the tetracyclic core structure can interact with the active site of these enzymes. researchgate.net The substitution pattern on the aromatic D-ring appears to play a significant role in determining the inhibitory potential. researchgate.net For example, studies on various alkaloids from Erythrina species have indicated that compounds like Erysotine and Erythraline (B1235506) show a high binding affinity for AChE. researchgate.net

CompoundTarget EnzymeObserved/Predicted ActivityReference
This compoundButyrylcholinesterase (BChE)Predicted interaction researchgate.net
ErysotineAcetylcholinesterase (AChE)High binding affinity researchgate.net
ErythralineAcetylcholinesterase (AChE)High binding affinity researchgate.net

SAR Studies on Antiparasitic and Insecticidal Properties

This compound has been recognized for its antiparasitic and insecticidal activities. nih.gov The SAR for these properties is an area of active investigation, with the goal of developing new and effective agents to combat parasitic diseases and insect pests.

In the context of antiparasitic activity, the SAR may be more complex and could involve multiple mechanisms of action beyond nAChR antagonism. The ability of the compound to penetrate parasitic organisms and interact with specific targets within the parasite is crucial. The lipophilicity and hydrogen-bonding potential of this compound and its analogs, which can be altered by modifying functional groups, would influence their uptake and distribution within the parasite. While specific SAR studies on a broad range of this compound analogs against various parasites are not yet extensively reported, the known antiparasitic activity of the parent compound makes this a promising area for future research. nih.gov The development of derivatives with enhanced potency and selectivity against parasites like Plasmodium falciparum or Schistosoma mansoni is a key objective. nih.govnih.gov

Advanced Analytical Methodologies for Erysodine Quantification and Profiling

Chromatographic Quantification Methods

Chromatography, particularly when coupled with mass spectrometry or diode-array detection, stands as a cornerstone for the analysis of erysodine and other alkaloids found in Erythrina species. These methods provide the necessary resolution to separate this compound from a complex mixture of structurally similar compounds.

UPLC-ESI-MS/MS for Trace Analysis and Metabolite Profiling

Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is a highly sensitive and specific technique for the trace analysis of this compound and the profiling of its metabolites. The high resolving power of UPLC allows for rapid separation of analytes, while the tandem mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio (m/z) of the precursor ion and its characteristic product ions.

In the analysis of Erythrina alkaloids, UPLC-ESI-MS has been effectively utilized to characterize the chemical composition of leaf extracts. For instance, in a study on Erythrina falcata and Erythrina crista-galli, chromatographic analysis was performed with continuous monitoring at 280 nm, a wavelength suitable for the detection of alkaloids. nih.gov This technique has proven sensitive enough to detect a range of alkaloids, including this compound, from small amounts of crude plant extracts (as little as 20 mg). nih.gov

While specific UPLC-ESI-MS/MS parameters for the validated quantification of this compound are not widely available in the public domain, a general approach would involve the optimization of the following:

Chromatographic Conditions: A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of an aqueous component (often with a formic acid or ammonium (B1175870) formate (B1220265) buffer to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution is commonly employed to achieve optimal separation of multiple alkaloids.

Mass Spectrometry Conditions: The mass spectrometer would be operated in positive ion mode, as this compound contains a basic nitrogen atom that is readily protonated. The Multiple Reaction Monitoring (MRM) mode would be used for quantification, which involves selecting the protonated molecular ion of this compound as the precursor ion and monitoring the intensity of one or more of its specific fragment ions (product ions).

Table 1: Representative UPLC-MS/MS Parameters for Alkaloid Analysis

ParameterTypical Value/Condition
Chromatography
ColumnReversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.2 - 0.4 mL/min
Injection Volume1 - 5 µL
Column Temperature25 - 40 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M+H]⁺ for this compound
Product Ions (Q3)Specific fragment ions for this compound
Collision EnergyOptimized for each transition

Note: The values in this table are illustrative and would require optimization for the specific analysis of this compound.

HPLC-DAD for Quantitative Analysis

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely used method for the quantitative analysis of this compound in plant materials. This technique offers good sensitivity and allows for the simultaneous monitoring of multiple wavelengths, which aids in peak identification and purity assessment by comparing the UV-Vis spectrum of the analyte peak with that of a reference standard.

A typical HPLC-DAD method for this compound quantification would be validated for the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standard solutions of this compound at different concentrations.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD).

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of pure this compound is added to a sample matrix and the percentage recovered is calculated.

Specificity: The ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present.

Table 2: General Parameters for a Validated HPLC-DAD Method for Alkaloid Quantification

Validation ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²)≥ 0.999
Limit of Detection (LOD)Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ)Signal-to-Noise Ratio of 10:1
Precision (RSD%)Intraday: < 2%; Interday: < 5%
Accuracy (Recovery %)95 - 105%

Note: These are general acceptance criteria and may vary depending on the specific application and regulatory guidelines.

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective method that can be used for the quantification of this compound, particularly in solutions where it is the primary absorbing species. The principle of this technique is based on the measurement of the absorption of UV or visible light by the analyte, which is proportional to its concentration (Beer-Lambert Law).

Alkaloids, including this compound, typically exhibit characteristic UV absorption spectra due to the presence of chromophoric groups in their molecular structures. researchgate.net Chromatographic analyses of Erythrina extracts have utilized a detection wavelength of 280 nm, suggesting that this compound has significant absorbance in this region of the UV spectrum. nih.gov However, for accurate quantification using UV-Vis spectroscopy, it is crucial to determine the wavelength of maximum absorbance (λmax) of a pure this compound standard. The molar absorptivity (ε), a measure of how strongly the compound absorbs light at a particular wavelength, would then be determined at this λmax.

The quantification of total flavonoids and other phenolic compounds in Erythrina extracts has been successfully performed using spectrophotometric methods, which underscores the utility of this technique for the analysis of specific classes of compounds in plant materials. nih.gov

Table 3: Key Parameters in UV-Vis Spectroscopic Analysis

ParameterDescription
Wavelength of Maximum Absorbance (λmax)The wavelength at which the substance shows maximum absorbance. For this compound-containing extracts, this is observed around 280 nm.
Molar Absorptivity (ε)A constant that relates the absorbance to the concentration and path length of the light. It is specific to the substance and the wavelength.
Calibration CurveA plot of absorbance versus concentration of standard solutions, used to determine the concentration of an unknown sample.

Bioanalytical Methods for this compound Detection in Biological Matrices (e.g., in vitro assays, animal tissues)

The detection and quantification of this compound in biological matrices such as plasma, urine, and animal tissues are essential for pharmacokinetic and metabolic studies. LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and ability to handle complex matrices.

While specific bioanalytical methods for this compound are not extensively documented, established protocols for other analytes in rat plasma can be adapted. researchgate.netmdpi.comresearchgate.net A typical bioanalytical method using LC-MS/MS would involve:

Sample Preparation: This is a critical step to remove proteins and other interfering substances from the biological matrix. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: A rapid UPLC or HPLC method is used to separate this compound from endogenous matrix components.

Mass Spectrometric Detection: As with trace analysis in plant extracts, quantification is performed using MRM in positive ion mode. An internal standard (a structurally similar compound) is typically used to correct for variations in sample processing and instrument response.

Method validation for bioanalytical applications is rigorous and follows guidelines from regulatory agencies. Key validation parameters include selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability under various storage and handling conditions. researchgate.net

Table 4: Illustrative Bioanalytical Method Parameters for Compound Quantification in Rat Plasma

ParameterTypical Procedure/Value
Biological MatrixRat Plasma
Sample PreparationProtein precipitation with acetonitrile
Chromatographic ColumnC18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile PhaseGradient of water with 0.1% formic acid and acetonitrile
DetectionLC-MS/MS (ESI+, MRM mode)
Internal StandardStructurally similar compound
Lower Limit of Quantification (LLOQ)Typically in the low ng/mL range
Recovery> 80%
Accuracy and PrecisionWithin ±15% (±20% at LLOQ)

Catalyst Characterization Techniques in this compound Synthesis Research

The synthesis of complex alkaloids like this compound often relies on catalytic processes. The characterization of these catalysts is fundamental to understanding their activity, selectivity, and stability, which in turn is crucial for optimizing the synthetic route. For instance, the synthesis of the Erythrina alkaloid 3-demethoxyerythratidinone (B1256575) has been achieved using a rhodium-based catalyst. nih.gov

A variety of techniques are employed to characterize heterogeneous and homogeneous catalysts. These methods provide information about the structural, chemical, and physical properties of the catalyst.

Spectroscopic Techniques:

Infrared (IR) and Raman Spectroscopy: To identify functional groups on the catalyst surface and to study the adsorption of reactants.

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of elements on the catalyst surface.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the structure and environment of specific nuclei within the catalyst.

Microscopy Techniques:

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and dispersion of the active catalytic species.

Diffraction and Scattering Techniques:

X-ray Diffraction (XRD): To determine the crystalline structure and phase composition of the catalyst.

Thermal Analysis Techniques:

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study the thermal stability of the catalyst and to monitor processes like decomposition or phase transitions.

Surface Area and Porosity Analysis:

Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area, pore volume, and pore size distribution of porous catalysts.

The selection of characterization techniques depends on the nature of the catalyst (e.g., supported metal, metal complex) and the specific information required to understand its role in the synthesis of this compound.

Table 5: Common Catalyst Characterization Techniques and Information Provided

TechniqueInformation Provided
X-ray Diffraction (XRD)Crystalline structure, phase identification, crystallite size
X-ray Photoelectron Spectroscopy (XPS)Surface elemental composition, oxidation states
Transmission Electron Microscopy (TEM)Particle size and morphology, dispersion of active phase
Scanning Electron Microscopy (SEM)Surface morphology and topography
BET Surface Area AnalysisSpecific surface area, pore volume, pore size distribution
Infrared (IR) SpectroscopySurface functional groups, adsorbed species

Future Directions and Research Perspectives on Erysodine

Exploration of Novel Biological Targets and Mechanisms

While erysodine is well-characterized as a competitive antagonist of nAChRs, ongoing research seeks to identify additional biological targets and elucidate broader mechanisms of action that may contribute to its physiological effects. nih.gov Its known activity is centered on its higher potency in inhibiting [3H]cytisine binding to neuronal nAChRs compared to its effect on muscle-type nAChRs. nih.gov This selectivity for neuronal receptors is a key feature of its pharmacological profile. nih.gov

Future explorations will likely focus on:

Subtype Selectivity: A deeper investigation into this compound's interaction with the diverse array of nAChR subtypes. Research has already suggested differential subtype selectivity between this compound and its analog, dihydro-β-erythroidine. nih.gov Understanding its binding affinities across various α and β subunit combinations could reveal novel therapeutic applications for specific neurological conditions.

Allosteric Modulation: Investigating whether this compound or its derivatives can act as allosteric modulators on other ligand-gated ion channels or G protein-coupled receptors (GPCRs).

Enzyme Inhibition: Computational studies have suggested potential interactions between this compound and enzymes such as butyrylcholinesterase. researchgate.net In-vitro and in-vivo validation of these in-silico findings could uncover entirely new mechanisms of action beyond receptor antagonism. Such findings would broaden the potential therapeutic landscape for this compound-related compounds.

Table 1: Known and Potential Biological Targets of this compound

Target ClassSpecific TargetInteraction TypeSupporting Evidence
Ligand-Gated Ion Channel Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)Competitive AntagonistRadioligand binding assays, functional assays (neurotransmitter release, ion efflux). nih.gov
Enzyme ButyrylcholinesterasePotential InhibitorIn-silico molecular docking studies. researchgate.net

Elucidation of Complete Biosynthetic Pathway and Genetic Engineering for Production

The natural production of this compound occurs in plants of the Erythrina genus. nih.gov However, the complete enzymatic pathway responsible for its synthesis from primary metabolites is not fully elucidated. Unraveling this complex biosynthetic route is a significant goal for metabolic engineering. The biosynthesis of alkaloids often involves numerous, highly specific enzymatic steps, including oxidations catalyzed by cytochrome P450s and complex cyclizations. mdpi.com

Key research objectives include:

Gene Discovery: Identifying and characterizing all the genes encoding the enzymes involved in the this compound biosynthetic pathway. This can be achieved through a combination of transcriptomics, proteomics, and genome mining of Erythrina species.

Pathway Reconstruction: Once the genes are identified, the entire pathway can be reconstituted in a heterologous host, such as yeast (Saccharomyces cerevisiae) or a model plant (Nicotiana benthamiana). mdpi.comfrontiersin.org This process confirms the function of each enzyme and allows for pathway optimization.

Genetic Engineering: With a known pathway, genetic engineering can be used to increase yields. This could involve overexpressing rate-limiting enzymes, silencing competing metabolic pathways, or engineering enzymes for improved efficiency. mdpi.comnih.gov The ultimate goal is to create a robust microbial or plant-based factory for the scalable production of this compound.

Development of this compound-Based Chemical Probes for Receptor Characterization

The potent and competitive nature of this compound's antagonism at neuronal nAChRs makes it an excellent scaffold for the development of chemical probes. nih.gov Chemical probes are powerful tools used to study the function, distribution, and structure of biological targets like receptors. nih.govresearchgate.net

The development of this compound-based probes would involve chemically modifying the core structure to incorporate specific tags without losing its high affinity and selectivity for nAChRs. nih.gov Potential developments include:

Radiolabeled Probes: Introducing radioactive isotopes (e.g., tritium (B154650) [³H] or carbon-11 (B1219553) [¹¹C]) into the this compound molecule. These radioligands would be invaluable for quantitative binding assays and for in-vivo imaging techniques like Positron Emission Tomography (PET) to map the distribution of specific nAChR subtypes in the brain.

Fluorescent Probes: Attaching a fluorescent group to this compound would allow for visualization of nAChRs in living cells using advanced microscopy techniques, such as fluorescence resonance energy transfer (FRET). nih.gov This would enable real-time studies of receptor trafficking and dynamics.

Photoaffinity Probes: Incorporating a photoreactive group would allow for the permanent, covalent labeling of the nAChR binding site upon exposure to UV light. This is a powerful technique for identifying the specific amino acid residues involved in binding this compound.

Table 2: Potential this compound-Based Chemical Probes and Their Applications

Probe TypeModificationPrimary ApplicationResearch Benefit
Radiolabeled Incorporation of ³H, ¹¹C, or ¹⁸FReceptor binding assays, PET imagingQuantify receptor density and distribution in vitro and in vivo.
Fluorescent Conjugation with a fluorophore (e.g., FITC, Cy5)Fluorescence microscopy, flow cytometryVisualize receptor localization and dynamics in real-time. nih.gov
Photoaffinity Addition of a photoreactive group (e.g., azido, benzophenone)Covalent labeling of binding sitesIdentify specific amino acids in the receptor's binding pocket.

Sustainable Sourcing and Production of this compound (e.g., Plant Cell Culture, Synthetic Biology)

Relying on the extraction of this compound from its natural plant sources presents challenges related to yield, purity, and sustainability. rug.nl Modern biotechnological approaches offer promising alternatives for a consistent and environmentally friendly supply of this valuable alkaloid.

Future production strategies are focused on:

Plant Cell/Tissue Culture: Establishing cell or hairy root cultures of Erythrina species in controlled bioreactors. This method can provide a continuous supply of this compound, independent of geographical location and climate, and allows for optimization of culture conditions to maximize yield. nih.gov

Heterologous Expression Systems: As discussed in section 9.2, transferring the complete biosynthetic pathway into a fast-growing, easily scalable organism is a primary goal of synthetic biology. nih.gov

Microbial Hosts: Engineering Escherichia coli or Saccharomyces cerevisiae to produce this compound from simple sugars. This approach leverages well-established fermentation technology for large-scale, cost-effective production. nih.gov

Plant-Based Systems: Using plants like Nicotiana benthamiana as a chassis for transient or stable expression of the this compound pathway. frontiersin.org Plants can provide the necessary cellular compartments and precursor molecules for the biosynthesis of complex natural products. nih.gov

These synthetic biology platforms not only promise a sustainable source of this compound but also provide a powerful system for producing novel, "un-natural" derivatives by introducing engineered enzymes or feeding the system with modified precursor molecules. frontiersin.orgtwistbioscience.com

Q & A

Q. Q. How should researchers report conflicting results between in vitro and in vivo this compound studies?

  • Methodological Answer : Discuss methodological discrepancies (e.g., bioavailability limitations, metabolite activity). Use funnel plots to assess publication bias in literature reviews. Propose follow-up studies with integrated in silico-in vivo approaches (e.g., physiologically based pharmacokinetic modeling) .

Q. What criteria define a robust structure-activity relationship (SAR) study for this compound analogs?

  • Answer : Synthesize analogs with systematic modifications (e.g., methyl groups, halogen substitutions). Test affinity (Ki) and efficacy (Emax) across receptor subtypes. Use QSAR models to predict bioactivity and validate with experimental data .

Ethical and Reproducibility Guidelines

Q. How can researchers ensure reproducibility in this compound’s neuroprotective assays?

  • Answer : Adopt ARRIVE 2.0 guidelines for preclinical studies. Share raw data and protocols via open-access repositories (e.g., Zenodo). Validate findings across independent labs using harmonized SOPs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erysodine
Reactant of Route 2
Erysodine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.